Iodophenylisopropylamine
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Overview
Description
Iodophenylisopropylamine is an organic compound that features a benzene ring substituted with an iodine atom and a hydroxy-isopropylaminopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iodophenylisopropylamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-iodophenol, which can be synthesized from aniline via the diazotization reaction.
Substitution Reaction: The intermediate 2-iodophenol undergoes a substitution reaction with 3-isopropylaminopropanol in the presence of a suitable base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Iodophenylisopropylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
Iodophenylisopropylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Iodophenylisopropylamine involves its interaction with specific molecular targets and pathways. The hydroxy and isopropylaminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: A precursor in the synthesis of Iodophenylisopropylamine.
3-Isopropylaminopropanol: Another precursor used in the synthesis.
Iodobenzene: A simpler analog with only an iodine atom substituted on the benzene ring.
Uniqueness
This compound is unique due to the presence of both the hydroxy-isopropylaminopropoxy group and the iodine atom, which confer distinct chemical and biological properties
Properties
CAS No. |
5741-21-9 |
---|---|
Molecular Formula |
C12H18INO2 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
1-(2-iodophenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18INO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
XENNQBSSNCXOLC-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1I)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1I)O |
Synonyms |
2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene hydrochloride 2-(2-hydroxy-3-isopropylaminopropoxy)iodobenzene, (+-)-isome |
Origin of Product |
United States |
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